N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
This compound belongs to the dihydropyrrolo[1,2-a]pyrazine carboxamide family, characterized by a bicyclic pyrrolopyrazine core. Key structural features include:
- 3,4-Dihydropyrrolo[1,2-a]pyrazine backbone: Provides rigidity and planar geometry, facilitating interactions with biological targets .
- N-(2,3-Dimethoxyphenyl) carboxamide (2-position): The methoxy groups at positions 2 and 3 of the phenyl ring enhance hydrogen-bonding capacity and modulate electronic properties .
The compound’s molecular formula is inferred as C23H25N3O3 (exact mass pending synthesis data), with a logP value likely between 3.5–4.0 based on structural analogs .
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-9-11-17(12-10-16)21-19-7-5-13-25(19)14-15-26(21)23(27)24-18-6-4-8-20(28-2)22(18)29-3/h4-13,21H,14-15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINGYOMIZLEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its significance in medicinal chemistry.
Chemical Structure
The compound features a bicyclic structure that includes a dihydropyrrolo-pyrazine core. Its molecular formula is C₁₈H₁₈N₄O₂, indicating the presence of various functional groups that may contribute to its biological activity.
Research indicates that derivatives of the dihydropyrrolo-pyrazine scaffold exhibit significant inhibitory effects on various kinases, particularly those involved in cancer pathways. The compound is hypothesized to interact with specific enzyme targets, leading to altered signaling pathways associated with cell proliferation and survival.
Anticancer Properties
Studies have shown that compounds with similar structures possess potent anticancer activities. For instance, pyrazine derivatives have been reported to inhibit angiogenesis and tumor growth through mechanisms involving matrix metalloproteinases (MMPs) . The binding affinity of such compounds to MMP-2 and MMP-9 has been highlighted as a crucial factor in their anticancer potential.
Kinase Inhibition
Recent findings suggest that this compound may selectively inhibit c-Jun N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases. Selective inhibition of JNK3 could provide therapeutic benefits for conditions like Alzheimer's disease . The IC50 values for related compounds have demonstrated promising potency, suggesting that this compound could exhibit similar efficacy.
Study 1: Antitumor Activity
In a study utilizing the chick chorioallantoic membrane (CAM) assay, compounds structurally related to this compound showed significant inhibition of tumor-induced angiogenesis. The results indicated a potential for clinical application in cancer therapy .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal apoptosis. The results demonstrated that these compounds could mitigate cell death in neuronal cell lines by modulating JNK signaling pathways .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Target vs. The tert-butyl carboxamide in the analog may confer metabolic stability .
- Target vs. 3,5-Dimethoxyphenyl Analog () : Symmetrical 3,5-dimethoxy substitution (vs. 2,3-dimethoxy in the target) alters electronic distribution and H-bonding patterns, which could influence target binding affinity .
- Fused-Ring System () : The pyridine-fused derivative exhibits lower logP (1.9), suggesting reduced bioavailability but possible advantages in aqueous environments .
Pharmacological Potential
- Methoxy Groups: The 2,3-dimethoxyphenyl moiety in the target compound is structurally similar to ligands of adenosine receptors and kinase inhibitors, where methoxy groups participate in key H-bond interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
